Cas no 825596-97-2 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a specialized benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring an ethoxy-substituted benzothiazole core and an ethylsulfanyl benzamide moiety, suggests utility as an intermediate in the synthesis of bioactive compounds. The compound’s distinct functional groups may contribute to enhanced binding affinity or selectivity in target interactions, making it valuable for drug discovery and development. Its stability under standard conditions and compatibility with further chemical modifications further underscore its versatility in synthetic chemistry. Researchers may explore its role in designing novel therapeutics or crop protection agents due to its unique structural framework.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide structure
825596-97-2 structure
商品名:N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
CAS番号:825596-97-2
MF:C18H18N2O2S2
メガワット:358.478
CID:3099374
PubChem ID:2218159

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
    • AKOS001445738
    • N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
    • STK204060
    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
    • F2646-0003
    • 825596-97-2
    • インチ: InChI=1S/C18H18N2O2S2/c1-3-22-12-9-10-14-16(11-12)24-18(19-14)20-17(21)13-7-5-6-8-15(13)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
    • InChIKey: BZYPPBNTHBPUEB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 358.08097017Da
  • どういたいしつりょう: 358.08097017Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 105Ų

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2646-0003-1mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2646-0003-10mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2646-0003-20mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2646-0003-75mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2646-0003-40mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2646-0003-2mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2646-0003-3mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2646-0003-5mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2646-0003-5μmol
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2646-0003-50mg
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
825596-97-2 90%+
50mg
$160.0 2023-05-16

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 関連文献

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamideに関する追加情報

N-(6-Ethoxy-1,3-Benzothiazol-2-Yl)-2-(Ethylsulfanyl)Benzamide: A Comprehensive Overview

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide, commonly referred to by its CAS number 825596-97-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging uses in drug discovery, material science, and analytical chemistry. The structure of this compound is characterized by a benzothiazole ring system substituted with an ethoxy group at position 6 and an ethylsulfanyl group at position 2 of the benzamide moiety.

The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for the preparation of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that benzothiazole derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide has demonstrated significant inhibitory effects on certain enzymes associated with inflammatory pathways. This makes it a valuable candidate for further exploration in drug development programs targeting chronic inflammatory diseases.

In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The unique electronic properties of benzothiazole derivatives make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing the electronic characteristics of these compounds through strategic substitution patterns. For example, the presence of an ethoxy group at position 6 enhances the compound's solubility in organic solvents, while the ethylsulfanyl group at position 2 improves its stability under thermal conditions.

The environmental impact of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is another area of growing interest. As industries increasingly prioritize sustainability, there is a need to evaluate the biodegradability and eco-toxicity of such compounds. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is required to fully understand its environmental fate and potential risks.

In conclusion, N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide (CAS No: 825596-97-2) represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure lends itself to diverse applications in pharmacology, material science, and environmental chemistry. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.